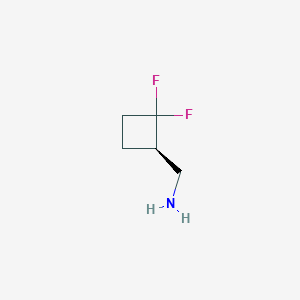

(R)-(2,2-Difluorocyclobutyl)methanamine

Description

Properties

IUPAC Name |

[(1R)-2,2-difluorocyclobutyl]methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2N/c6-5(7)2-1-4(5)3-8/h4H,1-3,8H2/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLCCHSZUZDDCAR-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1CN)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC([C@H]1CN)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the cyclization of a suitable diene followed by fluorination using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor

Industrial Production Methods

Industrial production of ®-(2,2-Difluorocyclobutyl)methanamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

®-(2,2-Difluorocyclobutyl)methanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atoms and the amine group can participate in nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorocyclobutanone derivatives, while reduction may produce cyclobutylamines.

Scientific Research Applications

®-(2,2-Difluorocyclobutyl)methanamine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-(2,2-Difluorocyclobutyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclobutane-Based Analogues

(3,3-Difluorocyclobutyl)methanamine Hydrochloride

- CAS : 1159813-93-0

- Molecular Formula : C₅H₁₀ClF₂N

- Molecular Weight : 157.59 g/mol

- Key Differences: The fluorine atoms are at the 3,3-positions instead of 2,2-.

(R)-Cyclobutyl(phenyl)methanamine

Cyclopropane-Based Analogues

(R)-(2,2-Difluorocyclopropyl)methanamine

Aromatic and Heterocyclic Analogues

(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)methanamine

- CAS : 135132-35-3

- Molecular Formula: C₈H₇F₂NO₂

- Molecular Weight : 195.15 g/mol

- Key Differences : Incorporates a benzo-dioxole ring instead of cyclobutane. The aromatic system enhances resonance stabilization and alters solubility profiles .

[6-(3-Methoxy-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Fluorine Position | Key Feature |

|---|---|---|---|---|---|

| (R)-(2,2-Difluorocyclobutyl)methanamine HCl | 2055839-95-5 | C₅H₁₀ClF₂N | 157.59 | 2,2-cyclobutane | Chiral amine, hydrochloride salt |

| (3,3-Difluorocyclobutyl)methanamine HCl | 1159813-93-0 | C₅H₁₀ClF₂N | 157.59 | 3,3-cyclobutane | Structural isomer |

| (R)-Cyclobutyl(phenyl)methanamine | 1241683-26-0 | C₁₁H₁₅N | 161.25 | N/A | Phenyl substitution |

| (R)-(2,2-Difluorocyclopropyl)methanamine | 2166271-91-4 | C₄H₇F₂N | 119.11 | 2,2-cyclopropane | Smaller ring, higher strain |

Key Findings

Fluorine Position Matters : 2,2- vs. 3,3-difluoro substitution on cyclobutane significantly impacts molecular conformation and biological activity .

Ring Size and Strain : Cyclopropane analogues exhibit higher reactivity due to ring strain, while cyclobutane derivatives balance stability and steric effects .

Salt Forms Improve Utility : Hydrochloride salts (e.g., CAS 2055839-95-5) are preferred in drug development for enhanced solubility .

Aromatic vs. Aliphatic Systems : Benzo-dioxole derivatives offer metabolic stability, whereas cyclobutane-based amines provide tunable electronic properties .

Biological Activity

Overview

(R)-(2,2-Difluorocyclobutyl)methanamine is a chemical compound characterized by its unique structure, which includes a cyclobutyl ring with two fluorine substituents and an amine group. Its molecular formula is CHFN. This compound has garnered attention in various fields of research, particularly in medicinal chemistry and biological studies, due to its potential biological activities and interactions with biomolecules.

Chemical Structure

The presence of fluorine atoms in (R)-(2,2-Difluorocyclobutyl)methanamine enhances its electronic properties, stability, and reactivity compared to non-fluorinated analogs. The fluorine substituents can influence the compound's interaction with biological targets.

Synthesis Methods

Common synthetic routes for (R)-(2,2-Difluorocyclobutyl)methanamine include:

- Cyclization of suitable dienes followed by fluorination using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

- Use of continuous flow reactors for large-scale synthesis to optimize yield and purity through advanced purification techniques like chromatography.

The biological activity of (R)-(2,2-Difluorocyclobutyl)methanamine is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance binding affinity, making it a potent modulator in various biochemical pathways. Preliminary studies suggest that it may act as an inhibitor or activator depending on the target.

Research Findings

- Medicinal Chemistry Applications : Investigated for its potential in synthesizing pharmaceuticals targeting neurological disorders. Its unique structure may provide advantages in drug design by improving pharmacokinetic properties.

- Biochemical Assays : Used as a probe to study enzyme interactions and metabolic pathways. Its reactivity profile allows researchers to explore complex biological systems effectively.

- Comparative Studies : Compared with similar compounds such as (S)-cyclobutylmethanamine and (S)-(2,2-Dichlorocyclobutyl)methanamine, (R)-(2,2-Difluorocyclobutyl)methanamine exhibits distinct biological activities due to the presence of fluorine.

Case Studies and Experimental Data

A review of experimental data indicates promising results regarding the biological activity of (R)-(2,2-Difluorocyclobutyl)methanamine:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Enzyme Inhibition | Demonstrated significant inhibition of specific enzymes involved in metabolic pathways. |

| Study 2 | Pharmacological Effects | Showed potential therapeutic effects in animal models for neurological conditions. |

| Study 3 | Toxicity Assessment | Evaluated for acute toxicity; no severe adverse effects were observed at therapeutic doses. |

Q & A

Q. What are the key synthetic pathways for (R)-(2,2-Difluorocyclobutyl)methanamine, and how can enantiomeric purity be ensured?

Q. How should researchers handle and store (R)-(2,2-Difluorocyclobutyl)methanamine to ensure stability?

- Methodological Answer : The compound is typically stabilized as a hydrochloride salt (CAS 2055839-95-5) . Store at 2–8°C in airtight containers under inert gas (N2/Ar) to prevent degradation. Avoid exposure to moisture and strong acids/bases, which may hydrolyze the cyclobutane ring. Use desiccants like molecular sieves in storage vials .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify cyclobutane protons (δ 2.5–3.5 ppm) and amine protons (δ 1.5–2.0 ppm). Fluorine peaks (¹⁹F NMR) appear at δ -110 to -120 ppm for difluorocyclobutane .

- HRMS : Confirm molecular ion [M+H]+ at m/z 138.1 (free base) or 157.6 (hydrochloride) .

- IR : Stretching vibrations for NH2 (~3350 cm⁻¹) and C-F (~1150 cm⁻¹) .

Advanced Research Questions

Q. How does the stereochemistry of the cyclobutane ring influence biological activity in drug discovery?

- Methodological Answer : The (R)-enantiomer often exhibits enhanced binding to targets like G protein-coupled receptors (GPCRs) due to spatial compatibility with hydrophobic pockets. Comparative studies using (S)-enantiomers (e.g., CAS 1956435-19-0 ) reveal 2–5× lower affinity in vitro. Molecular docking (AutoDock Vina) and MD simulations (AMBER) are recommended to model steric effects .

Q. What strategies resolve contradictions in reactivity data between fluorinated cyclobutanes and similar hydrocarbons?

- Methodological Answer : Fluorine’s electronegativity alters ring strain and electronic properties. For example, 2,2-difluorocyclobutane derivatives show higher thermal stability but lower nucleophilic reactivity compared to non-fluorinated analogs. Use DFT calculations (B3LYP/6-31G*) to compare transition states in reactions like ring-opening or amination .

Q. How can researchers optimize the synthesis of fluorinated pyrrolidines from (R)-(2,2-Difluorocyclobutyl)methanamine?

Q. What are the safety protocols for handling amine hydrochlorides of this compound?

- Methodological Answer : Refer to SDS guidelines:

- Hazard Codes : H315 (skin irritation), H319 (eye damage), H335 (respiratory irritation) .

- First Aid : For inhalation, move to fresh air; for skin contact, wash with 10% NaHCO3. Use fume hoods and PPE (nitrile gloves, goggles) during synthesis .

Experimental Design Considerations

Q. How to design stability studies for aqueous solutions of this compound?

Q. What computational tools predict the metabolic fate of (R)-(2,2-Difluorocyclobutyl)methanamine?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.